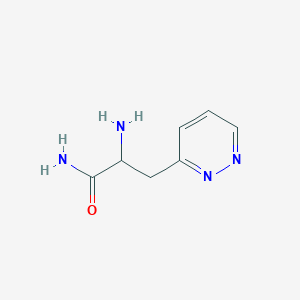

2-Amino-3-pyridazin-3-ylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-3-pyridazin-3-ylpropanamide” is a chemical compound with the CAS Number: 2171461-92-8 . It has a molecular weight of 166.18 .

Synthesis Analysis

The synthesis of pyridazin-3-one derivatives, which includes “this compound”, has been established by the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H10N4O/c8-6(7(9)12)4-5-2-1-3-10-11-5/h1-3,6H,4,8H2,(H2,9,12) . This indicates the presence of 7 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom in the molecule.

Scientific Research Applications

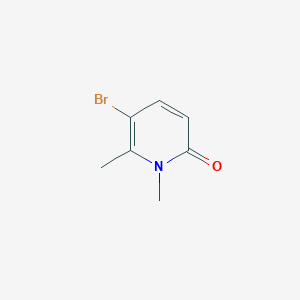

Discovery and Characterization of Histamine H3 Receptor Inverse Agonist

A study by Hudkins et al. (2011) focused on the optimization of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists. They identified a potent lead candidate for potential use in treating attentional and cognitive disorders. This compound demonstrated ideal pharmaceutical properties for a CNS drug regarding water solubility, permeability, and lipophilicity.

Modes of Action of Pyridazinone Herbicides

Research by Hilton et al. (1969) investigated four substituted pyridazinone compounds that inhibited photosynthesis in barley. These findings suggest the potential use of pyridazinone derivatives as herbicides.

Synthesis Development of Amino-3(2H)-pyridazinone

Yang Xin-ling (2005) reviewed the synthesis methods for amino-3(2H)-pyridazinones, which are important fine chemical intermediates in pesticide and medicine. The study highlights the diverse applications of these compounds in chemical synthesis (Yang Xin-ling, 2005).

Antioxidant Agents

El‐Badawy et al. (2021) explored the synthesis of various heterocyclic compounds, including pyrimidine, triazole, triazepine, and thiadiazolopyrimidine, demonstrating their potential as antioxidant agents (El‐Badawy et al., 2021).

Antiulcer Agents

A study by Kaminski et al. (1987) identified compounds related to 2-Amino-3-pyridazin-3-ylpropanamide that exhibit gastric antisecretory and cytoprotective properties. These compounds could be candidates for antiulcer agents.

Preventing Formation of Advanced Glycation Endproducts

Aminoguanidine, a prototype therapeutic agent for preventing the formation of advanced glycation endproducts, was studied by Thornalley (2003). This research underlines the significance of pyridazinone derivatives in therapeutic applications.

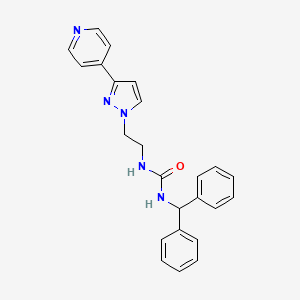

Inhibition of Glycogen Synthase Kinase 3

Tavares et al. (2004) investigated N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as inhibitors of glycogen synthase kinase 3, a potential method to control plasma glucose levels in type 2 diabetics (Tavares et al., 2004).

Positive Inotrope and Peripheral Vasodilator Agents

A series of 6-benzoxazinylpyridazin-3-ones, evaluated by Combs et al. (1990), showed potential as long-acting, orally active inotropic vasodilator agents, particularly in congestive heart failure management.

Synthesis of Fused Azines

Ibrahim and Behbehani (2014) established a general route for synthesizing pyridazin-3-one derivatives, highlighting their utility in synthesizing fused azines, a novel class of compounds with potential medicinal significance (Ibrahim & Behbehani, 2014).

Corrosion Inhibitors for Mild Steel

Srivastava et al. (2017) synthesized novel amino acids-based corrosion inhibitors, demonstrating their effectiveness in protecting mild steel surfaces (Srivastava et al., 2017).

Pyridazines as Platelet Aggregation Inhibitors

Estevez, Raviña, and Sotelo (1998) synthesized 3(2H)-pyridazinones with amino groups, testing them as platelet aggregation inhibitors (Estevez, Raviña, & Sotelo, 1998).

Dipeptidyl Peptidase IV Inhibitor for Type 2 Diabetes

Edmondson et al. (2006) synthesized a series of biarylphenylalanine amides as inhibitors of dipeptidyl peptidase IV, a potential treatment for type 2 diabetes (Edmondson et al., 2006).

Antinociceptive Activity

Doğruer et al. (2000) synthesized derivatives of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and propanamide, evaluating their antinociceptive activity (Doğruer et al., 2000).

Chitin Synthesis Inhibitors

Cao et al. (2006) developed a method for synthesizing benzoylphenylureas containing the 3(2H)-pyridazinone, assessing their potential as chitin synthesis inhibitors (Cao et al., 2006).

Future Directions

Properties

IUPAC Name |

2-amino-3-pyridazin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6(7(9)12)4-5-2-1-3-10-11-5/h1-3,6H,4,8H2,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWWMLSRFFMTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CC(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)

![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2537098.png)

![N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(2-thienylmethyl)amine](/img/structure/B2537100.png)

![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2537108.png)